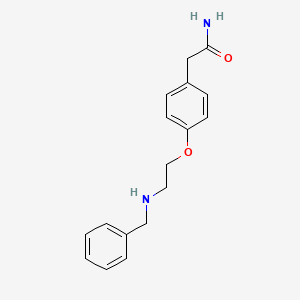
(3-Benzyloxycarbonylamino-2-oxo-2h-pyridin-1-yl)acetic acid tert-butyl ester
Descripción general
Descripción
(3-Benzyloxycarbonylamino-2-oxo-2h-pyridin-1-yl)acetic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxycarbonylamino group, a pyridin-1-yl ring, and a tert-butyl ester moiety
Métodos De Preparación
The synthesis of (3-Benzyloxycarbonylamino-2-oxo-2h-pyridin-1-yl)acetic acid tert-butyl ester typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the benzyloxycarbonylamino group: This step involves the protection of an amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA).
Introduction of the pyridin-1-yl ring: The protected amino group is then reacted with a pyridine derivative under conditions that facilitate the formation of the pyridin-1-yl ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
(3-Benzyloxycarbonylamino-2-oxo-2h-pyridin-1-yl)acetic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonylamino group or the pyridin-1-yl ring using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-Benzyloxycarbonylamino-2-oxo-2h-pyridin-1-yl)acetic acid tert-butyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (3-Benzyloxycarbonylamino-2-oxo-2h-pyridin-1-yl)acetic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyridin-1-yl ring may also play a role in binding to specific sites on proteins or nucleic acids, thereby influencing biological processes.
Comparación Con Compuestos Similares
(3-Benzyloxycarbonylamino-2-oxo-2h-pyridin-1-yl)acetic acid tert-butyl ester can be compared with other similar compounds, such as:
Benzyloxycarbonylamino derivatives: These compounds share the benzyloxycarbonylamino group and may have similar protective properties in synthetic chemistry.
Pyridin-1-yl derivatives: Compounds with the pyridin-1-yl ring are often studied for their biological activity and potential therapeutic applications.
Tert-butyl esters: These compounds are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under mild conditions.
Propiedades
IUPAC Name |
tert-butyl 2-[2-oxo-3-(phenylmethoxycarbonylamino)pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-19(2,3)26-16(22)12-21-11-7-10-15(17(21)23)20-18(24)25-13-14-8-5-4-6-9-14/h4-11H,12-13H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZOGVWXGGUWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC=C(C1=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(E)-(1-acetyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenyl] acetate](/img/structure/B8018534.png)


![2-[3-[Ethoxy(methyl)phosphoryl]-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B8018557.png)



![1-[4-[2-(Diethylamino)ethoxy]-3,5-diiodophenyl]ethanone](/img/structure/B8018570.png)

![2-Trimethylsilylethyl 4-[(4-ethoxycarbonylanilino)methyl]benzoate](/img/structure/B8018578.png)



